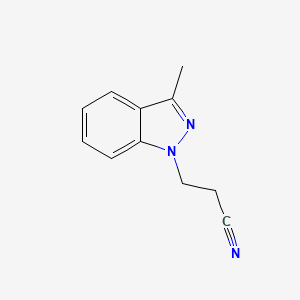

3-(3-Methyl-1H-indazol-1-yl)propanenitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-methylindazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-9-10-5-2-3-6-11(10)14(13-9)8-4-7-12/h2-3,5-6H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFSNXDJFKRWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile typically involves the reaction of 3-methylindazole with a suitable nitrile precursor under specific conditions. One common method is the reaction of 3-methylindazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

3-(3-Methyl-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(3-Methyl-1H-indazol-1-yl)propanenitrile has shown potential in developing pharmacologically active compounds. Its applications include:

- Anticancer Agents: Research indicates that modifications to the indazole structure can enhance cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells. The compound may inhibit specific kinases or enzymes involved in cancer progression .

- Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit antifungal activity against strains like Candida albicans. The structure allows for interactions that may overcome resistance mechanisms in certain pathogens .

Biological Studies

The compound serves as a probe in various biological assays, allowing researchers to study enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it valuable for investigating disease mechanisms and therapeutic targets.

Materials Science

In materials science, 3-(3-Methyl-1H-indazol-1-yl)propanenitrile is explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique electronic characteristics can be leveraged in designing advanced materials for electronics or photonics applications .

Case Study 1: Antifungal Evaluation

A study evaluated several indazole derivatives, including 3-(3-Methyl-1H-indazol-1-yl)propanenitrile, for their antifungal activity against multiple Candida strains. Results indicated significant antifungal properties, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of indazole derivatives on MCF-7 cells using the MTT assay. The findings highlighted that certain modifications to the indazole structure could enhance anticancer activity while minimizing toxicity to normal cells .

Comparison with Related Compounds

To understand the uniqueness of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile, it is essential to compare it with similar compounds:

| Compound Type | Structure | Biological Activity |

|---|---|---|

| 3-(1H-imidazol-1-yl)propanenitrile | Imidazole ring | Moderate antifungal activity |

| 3-(1H-indol-1-yl)propanenitrile | Indole ring | Anticancer activity but less potent than indazole derivatives |

Wirkmechanismus

The mechanism of action of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Compounds for Comparison :

3-(1H-Imidazol-1-yl)propanenitrile (C₆H₇N₃)

5-Amino-3-hydroxy-1H-pyrazole derivatives (e.g., compounds 7a and 7b from )

Molecular Features :

| Property | 3-(3-Methyl-1H-indazol-1-yl)propanenitrile | 3-(1H-Imidazol-1-yl)propanenitrile | Pyrazole Derivatives (7a/7b) |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₀N₃ | C₆H₇N₃ | C₉H₈N₄O₂ (7a), C₁₀H₁₀N₄O₃ (7b) |

| Heterocycle | Indazole (fused benzene + pyrazole) | Imidazole (5-membered, 2 N atoms) | Pyrazole (5-membered, 2 N atoms) |

| Substituents | 3-Methyl group on indazole + nitrile | Nitrile | Amino, hydroxy, thiophene, cyano/carboxylate |

| Electrophilic Sites | Nitrile, indazole N-atoms | Nitrile, imidazole N-atoms | Cyano, carboxylate, pyrazole N-atoms |

Structural Implications :

- The 3-methyl group on indazole may sterically hinder reactions at the adjacent N-atom, a feature absent in the unsubstituted imidazole derivative .

- Nitrile Reactivity : All compounds share a nitrile group, but its electronic environment varies. In 3-(1H-imidazol-1-yl)propanenitrile, the electron-rich imidazole ring may polarize the nitrile, increasing electrophilicity compared to the indazole analog .

Physicochemical Properties

Notes:

- The imidazole derivative ’s water solubility contrasts with the indazole analog, where the hydrophobic fused ring system may reduce aqueous solubility .

- Pyrazole derivatives (7a/7b) incorporate thiophene and carboxylate groups, introducing additional hydrogen-bonding capabilities absent in the nitrile-focused compounds .

Nitrile Group Reactivity :

- 3-(3-Methyl-1H-indazol-1-yl)propanenitrile : The nitrile may undergo nucleophilic addition or serve as a precursor for amidines or tetrazoles. Steric hindrance from the 3-methyl group could slow reactions at the indazole N1 position.

- 3-(1H-Imidazol-1-yl)propanenitrile : The electron-donating imidazole ring activates the nitrile for faster reactions (e.g., cycloadditions) compared to the indazole analog .

- Pyrazole Derivatives: Malononitrile or ethyl cyanoacetate in their synthesis () highlights the utility of nitriles in constructing complex heterocycles .

Heterocycle-Specific Reactivity :

- Indazole vs.

- Thiophene in Pyrazole Derivatives : The thiophene moiety in 7a/7b introduces sulfur-based reactivity (e.g., sulfonation), absent in the nitrile-focused compounds .

Biologische Aktivität

3-(3-Methyl-1H-indazol-1-yl)propanenitrile is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of 185.23 g/mol. Its structure includes an indazole moiety, which is a bicyclic compound featuring nitrogen atoms in its rings. The presence of the nitrile group (-C≡N) enhances its reactivity and biological potential.

Antimicrobial Properties

Research indicates that derivatives of indazole, including 3-(3-Methyl-1H-indazol-1-yl)propanenitrile, exhibit antimicrobial activity . A study focused on indazole derivatives demonstrated broad-spectrum activity against various Candida species, suggesting that structural modifications can enhance efficacy against fungal infections . For instance, compounds similar to 3-(3-Methyl-1H-indazol-1-yl)propanenitrile have shown minimum inhibitory concentrations (MICs) against Candida albicans and Candida glabrata, indicating their potential as antifungal agents.

Anticancer Potential

Indazole derivatives have been extensively studied for their anticancer properties . Research has shown that some indazole compounds display moderate anticancer activity against cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) . Specifically, studies have indicated that modifications to the indazole structure can lead to improved potency against these cancer cell lines.

The mechanism by which 3-(3-Methyl-1H-indazol-1-yl)propanenitrile exerts its biological effects likely involves interactions with various biological targets. The indazole core is known to interact with enzymes and receptors, potentially acting as a ligand that modulates their activity. This interaction is crucial for understanding how the compound can be optimized for therapeutic use.

Synthesis of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile

The synthesis typically involves several steps to ensure high purity and yield. A common method includes the coupling of appropriate precursors under specific conditions, often utilizing palladium-catalyzed reactions . The detailed synthetic route contributes significantly to the compound's availability for further biological testing.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile, it is beneficial to compare it with other structurally related compounds:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 5-Methylindazole | Indazole derivative | Exhibits potent kinase inhibition |

| 2-Aminoindazole | Indazole derivative | Known for anti-inflammatory properties |

| Indazolecarboxylic acid | Indazole derivative | Used as a building block in drug synthesis |

The specific substitution pattern on the indazole ring and the presence of the propanenitrile group may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies highlight the potential applications of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile:

- Antifungal Activity : A study evaluated various indazole derivatives, revealing that certain modifications led to enhanced antifungal activity against resistant strains of Candida species .

- Anticancer Activity : In vitro studies demonstrated that specific derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

- Kinase Inhibition : The compound shows promise as a kinase inhibitor, which could be explored further in drug development targeting various signaling pathways involved in cancer progression.

Q & A

Q. What experimental steps are critical for synthesizing 3-(3-Methyl-1H-indazol-1-yl)propanenitrile?

A robust synthesis route typically involves:

- Condensation reactions : Reacting indazole derivatives with acrylonitrile precursors under controlled pH and temperature. For example, refluxing with a catalyst (e.g., piperidine) in 1,4-dioxane, as demonstrated in analogous nitrile syntheses .

- Purification : Use recrystallization (ethanol or ether) to isolate the product, monitored by TLC with a solvent system like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) to confirm purity .

- Yield optimization : Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of indazole to nitrile precursor) and reaction time (3–6 hours) to minimize byproducts .

Q. How can NMR spectroscopy validate the structure of this compound?

Key NMR features include:

- ¹H NMR : Peaks for indazole protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–2.7 ppm), and nitrile-adjacent CH₂ (δ 3.1–3.4 ppm). Absence of exchangeable protons (e.g., NH) confirms substitution at the indazole N1 position .

- ¹³C NMR : Signals at ~115–120 ppm (CN group) and 140–150 ppm (aromatic carbons). Compare with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile nitrile intermediates.

- Waste disposal : Segregate nitrile-containing waste and treat with alkaline hydrolysis (e.g., NaOH/ethanol) before professional disposal .

Advanced Questions

Q. How can SHELX software resolve crystallographic discrepancies in 3-(3-Methyl-1H-indazol-1-yl)propanenitrile?

- Data refinement : Use SHELXL for least-squares refinement against high-resolution X-ray data. Input parameters include anisotropic displacement ellipsoids for non-H atoms and TWIN/BASF commands for twinned crystals .

- Validation : Check R-factor convergence (<5%), bond-length accuracy (mean σ < 0.001 Å), and Hirshfeld surface analysis to detect disorder .

- Example data from analogous compounds:

| Parameter | Value | Source |

|---|---|---|

| R-factor | 0.032–0.086 | |

| C–C bond length | 1.35–1.42 Å |

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

- Multi-technique validation : Cross-reference NMR/IR data with X-ray results. For instance, if crystallography shows a planar indazole ring but NMR suggests steric hindrance, consider dynamic effects (e.g., rotameric equilibria) .

- Computational modeling : Use DFT (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental values .

Q. How can reaction mechanisms be elucidated for nitrile-functionalized indazole derivatives?

- Kinetic studies : Monitor intermediate formation via in situ FTIR (e.g., nitrile absorption at ~2220 cm⁻¹) .

- Isotopic labeling : Introduce deuterated reagents to track proton transfer steps in condensation reactions .

- Theoretical analysis : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in indazole alkylation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.